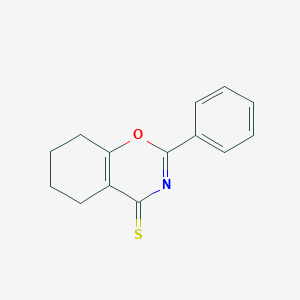![molecular formula C10H6ClNO2S B11711118 (5E)-5-[(2-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione CAS No. 5376-20-5](/img/structure/B11711118.png)
(5E)-5-[(2-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5E)-5-[(2-氯苯基)亚甲基]-1,3-噻唑烷-2,4-二酮是一种属于噻唑烷二酮类的化合物。该化合物以噻唑烷环的存在为特征,噻唑烷环是一个含有硫和氮原子的五元环。
准备方法
合成路线和反应条件
(5E)-5-[(2-氯苯基)亚甲基]-1,3-噻唑烷-2,4-二酮的合成通常涉及2-氯苯甲醛与噻唑烷-2,4-二酮的缩合反应。该反应通常在碱(如氢氧化钠或碳酸钾)和适宜溶剂(如乙醇或甲醇)存在下进行。反应条件通常包括将混合物回流数小时,以确保起始原料完全转化为所需产物。
工业生产方法
在工业环境中,(5E)-5-[(2-氯苯基)亚甲基]-1,3-噻唑烷-2,4-二酮的生产可能涉及类似的合成路线,但规模更大。使用连续流动反应器和自动化系统可以提高生产过程的效率和产率。此外,可能采用重结晶或色谱法等纯化技术来获得高纯度的化合物。
化学反应分析
反应类型
(5E)-5-[(2-氯苯基)亚甲基]-1,3-噻唑烷-2,4-二酮可以发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成亚砜或砜。
还原: 还原反应可以将该化合物转化为相应的噻唑烷衍生物。
取代: 氯苯基可以参与亲核取代反应,导致形成各种衍生物。
常见试剂和条件
氧化: 常见的氧化剂包括过氧化氢和间氯过氧苯甲酸。
还原: 通常使用硼氢化钠或氢化铝锂等还原剂。
取代: 胺或硫醇等亲核试剂可用于取代反应,通常在碱性条件下进行。
主要产物
从这些反应中形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可以生成亚砜或砜,而还原可以生成噻唑烷衍生物。取代反应可以导致各种功能化噻唑烷二酮化合物。
科学研究应用
(5E)-5-[(2-氯苯基)亚甲基]-1,3-噻唑烷-2,4-二酮在科学研究中有几种应用,包括:
化学: 该化合物被用作合成更复杂分子的构建块,以及用作各种有机反应中的试剂。
生物学: 该化合物因其潜在的生物活性(如抗菌和抗癌特性)而被研究。
医学: 研究探讨了它作为治疗各种疾病(包括糖尿病和炎症)的治疗剂的潜力。
工业: 该化合物用于开发新材料,并用作某些工业过程中的催化剂。
作用机制
(5E)-5-[(2-氯苯基)亚甲基]-1,3-噻唑烷-2,4-二酮的作用机制涉及它与特定分子靶标和途径的相互作用。该化合物可以与酶或受体结合,调节其活性,并导致各种生物效应。例如,在它的潜在抗癌活性方面,该化合物可能会通过靶向特定信号通路来诱导癌细胞凋亡。
相似化合物的比较
类似化合物
罗格列酮: 另一种作为降糖药使用的噻唑烷二酮化合物。
吡格列酮: 与罗格列酮类似,它用于治疗2型糖尿病。
曲格列酮: 一种较早的噻唑烷二酮化合物,由于安全问题而从市场上撤回。
独特性
(5E)-5-[(2-氯苯基)亚甲基]-1,3-噻唑烷-2,4-二酮因其独特的化学结构而具有独特之处,这种结构赋予了其独特的性质和潜在应用。与其他噻唑烷二酮化合物不同的是,它具有氯苯基和亚甲基,这可能有助于其独特的生物活性和化学反应性。
属性
CAS 编号 |
5376-20-5 |
|---|---|
分子式 |
C10H6ClNO2S |
分子量 |
239.68 g/mol |
IUPAC 名称 |
(5E)-5-[(2-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C10H6ClNO2S/c11-7-4-2-1-3-6(7)5-8-9(13)12-10(14)15-8/h1-5H,(H,12,13,14)/b8-5+ |
InChI 键 |
LODOBCLAGUEESL-VMPITWQZSA-N |
手性 SMILES |
C1=CC=C(C(=C1)/C=C/2\C(=O)NC(=O)S2)Cl |
规范 SMILES |
C1=CC=C(C(=C1)C=C2C(=O)NC(=O)S2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{2,2,2-trichloro-1-[(3-chlorophenyl)amino]ethyl}butanamide](/img/structure/B11711060.png)
![N-[1-({[4-(acetylamino)phenyl]carbamothioyl}amino)-2,2,2-trichloroethyl]-2-methylbenzamide](/img/structure/B11711063.png)
![N'-[(1Z)-1-(2,5-dihydroxyphenyl)ethylidene]pyridine-3-carbohydrazide](/img/structure/B11711071.png)
![(5E)-3-(4-Ethoxyphenyl)-5-{[5-(2-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11711080.png)
![5-chloro-N-(4-chlorophenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B11711085.png)
![2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methylphenol](/img/structure/B11711093.png)
![6-(4-Nitrophenyl)-4-phenyl-1,3-diazaspiro[bicyclo[3.1.0]hexane-2,1'-cyclopentane]-3-ene](/img/structure/B11711101.png)

![3-bromo-5-chloro-N-[4-chloro-3-(4-chlorobenzoyl)phenyl]-2-hydroxybenzamide](/img/structure/B11711114.png)
![4-methyl-N-[2-(2,4,6-trinitrophenyl)ethyl]aniline](/img/structure/B11711121.png)
![3-nitro-N-[2,2,2-trichloro-1-(4-morpholinyl)ethyl]benzamide](/img/structure/B11711126.png)

![4-[(E)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-chlorobenzoate](/img/structure/B11711147.png)
![(5E)-5-[4-(benzyloxy)-3-ethoxybenzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11711149.png)
